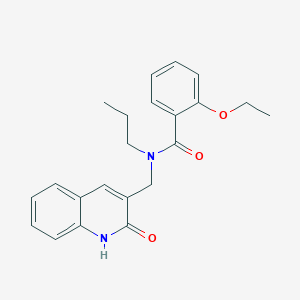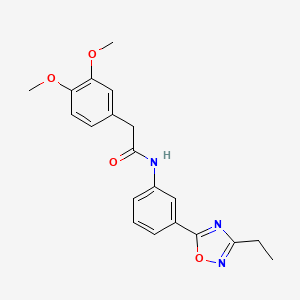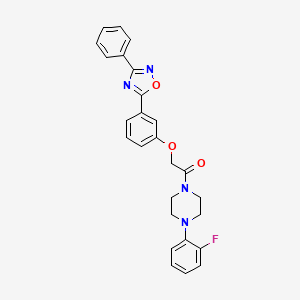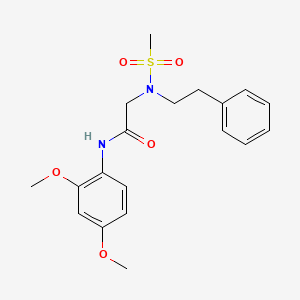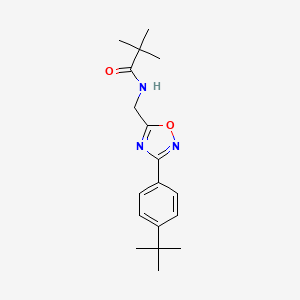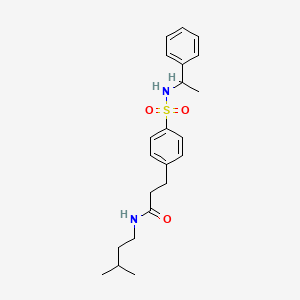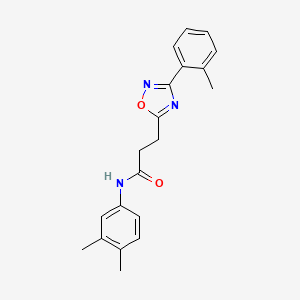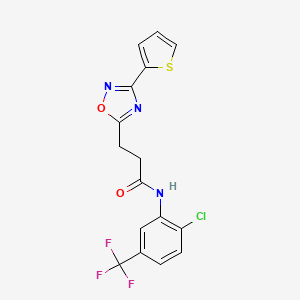
(2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .作用機序
The mechanism of action of (2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membrane and cell wall integrity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound has a high affinity for DNA and can intercalate into the DNA helix. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
実験室実験の利点と制限
One of the major advantages of (2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate is its broad-spectrum antimicrobial activity. The compound has been shown to exhibit potent activity against a wide range of bacteria and fungi. Another advantage is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of (2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate. One of the directions is the synthesis of analogs with improved solubility and bioavailability. Another direction is the investigation of the compound's potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential side effects.
合成法
The synthesis of (2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate can be achieved through several methods. One of the commonly used methods is the reaction of 3-methylbenzoic acid with 2-aminomethylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound with a yield of up to 70%.
科学的研究の応用
(2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor, antifungal, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Safety and Hazards
特性
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-5-4-7-14(9-12)18(21)22-11-15-10-13-6-2-3-8-16(13)19-17(15)20/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIUSLJDVAOCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

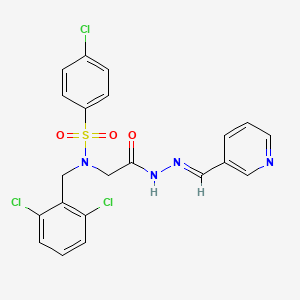
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)
